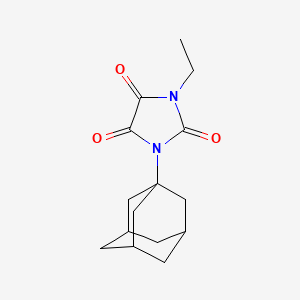![molecular formula C9H5N3OS B7644780 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in several scientific research applications, including anti-cancer and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound has been shown to have antioxidant properties. It has also been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against several different types of cancer cells, making it a promising candidate for further development as an anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its relatively low yield of synthesis, which can make it difficult to obtain large quantities for testing.
Zukünftige Richtungen
There are several future directions for research on 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use in the treatment of cancer and other diseases. Finally, research is needed to investigate the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs and xenobiotics.
In conclusion, this compound is a promising compound that has shown significant potential in several scientific research applications. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as its potential for use in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile involves the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate and elemental sulfur in the presence of a base. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The yield of the reaction is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. This compound works by inducing apoptosis, which is programmed cell death, in cancer cells. Additionally, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-7-3-1-2-4-12(7)9(13)11-8(6)14/h1-4H,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPVOKSLLMPBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=S)NC(=O)N2C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)

![N-(2-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7644726.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)


![(2R)-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B7644756.png)


![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)


